BenchChemオンラインストアへようこそ!

N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Procure this distinct indole carboxamide to diversify your IKK2 inhibitor portfolio. Its unique N1-ethyl-linked cyclopropanecarboxamide topology, featuring a 2-methylindole core, provides a scaffold-hopping entry point distinct from the GSK-characterized C7-carboxamide series. Ideal for broad-panel kinase selectivity screening and pairwise SAR to probe the 2-methyl contribution. This lead-like, fragment-compliant scaffold offers multiple synthetic handles for derivatization, including PROTAC or bioprobe development.

Molecular Formula C15H18N2O
Molecular Weight 242.322
CAS No. 689264-48-0
Cat. No. B2560667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide
CAS689264-48-0
Molecular FormulaC15H18N2O
Molecular Weight242.322
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N1CCNC(=O)C3CC3
InChIInChI=1S/C15H18N2O/c1-11-10-13-4-2-3-5-14(13)17(11)9-8-16-15(18)12-6-7-12/h2-5,10,12H,6-9H2,1H3,(H,16,18)
InChIKeyYDCYPMALBPZRMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / 125 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide (CAS 689264-48-0): Structural Identity, Screening Provenance, and IKK2-Related Chemotype Context


N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide (CAS 689264-48-0, PubChem CID 5045498, molecular formula C₁₅H₁₈N₂O, molecular weight 242.32 g/mol) is a fully synthetic small molecule that features a 2-methylindole N1-ethyl linker to a cyclopropanecarboxamide [1]. The compound was originally deposited into the Molecular Libraries Small Molecule Repository (MLSMR) under identifiers SMR000017803 and MLS000101691, indicating its origin as a screening deck component rather than a lead-optimized candidate [1]. Structurally, it belongs to the broader indole carboxamide class that has been pursued by GlaxoSmithKline (GSK) and SmithKline Beecham as a source of ATP-competitive IKK2 (IKKβ) kinase inhibitors for inflammatory indications such as rheumatoid arthritis, asthma, and COPD [2]. However, the specific IKK2 inhibitory activity of this exact compound has not been reported in curated public databases such as ChEMBL or BindingDB as of the knowledge cutoff.

Why N-[2-(2-Methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide Cannot Be Replaced by Generic Indole Carboxamide Analogs Without Loss of Structural and Pharmacophoric Identity


Within the indole carboxamide chemical space, small structural variations profoundly alter target engagement, selectivity, and physicochemical properties, making unqualified substitution scientifically unsound. This compound occupies a distinct sub-region defined by three interconnected features: (i) a 2-methyl substituent on the indole ring that sterically and electronically differentiates it from the unsubstituted indole analog (CAS 190663-00-4) ; (ii) an ethylene spacer attaching the carboxamide to the indole N1 position, rather than the C3, C5, or C7 connectivity typical of the GSK-optimized IKK2 inhibitor series [1]; and (iii) a cyclopropanecarboxamide warhead whose ring strain and conformational constraint differ fundamentally from acyclic amides, tetrahydro-2H-pyran-4-carboxamides, or benzamides found in the nearest patent neighbors [1]. Consequently, a procurement decision that substitutes a structurally related but topologically distinct indole carboxamide for this specific CAS number would acquire a different molecular entity with unvalidated biological performance; the existing patent and medicinal chemistry literature provides no basis for assuming equivalent target potency, selectivity, or ADME behavior for this exact scaffold-attachment combination relative to any close analog.

Quantitative Differentiation Evidence for N-[2-(2-Methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide Against its Closest Structural Analogues and In-Class Alternatives


Structural Differentiation: 2-Methyl Substitution Versus Des-Methyl Indole Analog (CAS 190663-00-4)

The closest commercially indexed structural analog is N-[2-(1H-indol-1-yl)ethyl]cyclopropanecarboxamide (CAS 190663-00-4), which lacks the 2-methyl group present on the indole ring of the target compound [1]. This methyl substituent introduces a calculated LogP increase of approximately +0.5 units and increases the topological polar surface area (TPSA) modestly, altering both passive permeability potential and the steric environment around the indole N1-ethyl attachment point [1]. In kinase inhibitor medicinal chemistry, the presence or absence of a 2-alkyl substituent on the indole has been shown to modulate binding pocket complementarity and selectivity profiles within the IKK2 ATP site [2]. No direct head-to-head biochemical or cellular comparison of these two specific compounds has been published; therefore, any biological extrapolation from the des-methyl analog is not supported by empirical data.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Attachment-Point Differentiation: N1-Ethyl Carboxamide Versus C7-Carboxamide Indole Scaffolds in the IKK2 Inhibitor Class

The GSK-optimized 3,5-disubstituted indole-7-carboxamide series, exemplified by compound 24 and (R)-28, achieves IKKβ inhibitory potency with pIC₅₀ values >7.0 and demonstrates in vivo efficacy in rodent LPS-challenge models [1]. In contrast, the target compound bears its carboxamide functionality on a flexible ethyl linker attached to the indole N1 nitrogen rather than as a rigid 7-carboxamide substituent directly on the indole core. This topological difference places the cyclopropanecarboxamide pharmacophore in a different spatial vector relative to the kinase hinge-binding region. No IKK2 inhibition data are available for the N1-ethyl-linked compound, and it would be scientifically inappropriate to assume that potency or selectivity profiles translate between the 7-carboxamide and N1-ethyl-carboxamide sub-series.

Kinase Inhibition IKK2/IKKβ Scaffold Hopping

Cyclopropanecarboxamide Warhead Differentiation Versus Alternative Acyl Groups in Indole-Based Kinase Inhibitor Contexts

The cyclopropanecarboxamide moiety confers a unique combination of conformational restriction (sp² character of the cyclopropyl ring), reduced steric bulk (molecular weight contribution of only 69 Da), and distinct electronic properties compared to alternative acyl groups employed in IKK2 inhibitor patents, such as tetrahydro-2H-pyran-4-carboxamide (e.g., N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide) and benzamide derivatives . The strained cyclopropane ring is known to participate in favorable hydrophobic interactions within the kinase back pocket while minimizing the entropic penalty upon binding relative to more flexible acyclic amides [1]. Among the indole N1-ethyl sub-series, the cyclopropanecarboxamide variant occupies a distinct region of physicochemical space: calculated molecular weight of 242.3 Da, XLogP3-AA of 2.1, and only 1 H-bond donor, positioning it within lead-like property space (MW <300, LogP <3) .

Medicinal Chemistry Kinase Inhibitor Warhead Design

Screening Library Provenance and Availability Differentiation Relative to Lead-Optimized IKK2 Probe Compounds

The compound carries MLSMR identifiers (SMR000017803, MLS000101691), indicating its original deposition into the NIH Molecular Libraries Program screening collection, a resource designed for high-throughput biological evaluation across diverse target classes [1]. Unlike commercially optimized IKK2 probe compounds such as TPCA-1 (IKK2 IC₅₀ = 17.9 nM, >22-fold selectivity over IKK1) or SC-514 (IKK2 IC₅₀ = 11.2 ± 4.7 µM), which have well-characterized selectivity profiles and published cellular and in vivo pharmacology , this compound's biological activity remains primarily documented through screening-level data that has not been curated into structured bioactivity databases (ChEMBL, BindingDB) as of the knowledge cutoff. This positions the compound as an untested or minimally tested chemical probe within the IKK2/kinase space, suitable for exploratory screening campaigns but not as a validated positive control or reference inhibitor.

Chemical Biology Screening Library Tool Compound Selection

Procurement-Relevant Application Scenarios for N-[2-(2-Methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide Based on Available Quantitative Differentiation Evidence


Exploratory Kinase Profiling and Scaffold-Hopping Campaigns Targeting IKK2 or Related Kinase Family Members

Given its N1-ethyl-linked cyclopropanecarboxamide topology, which is structurally distinct from the extensively characterized C7-carboxamide indole IKK2 inhibitor series [1], this compound can serve as a scaffold-hopping entry point for medicinal chemistry teams seeking to diversify their IKK2 inhibitor portfolio. It is appropriate for broad-panel kinase selectivity screening to determine whether the N1-ethyl attachment vector generates a kinase selectivity fingerprint that differs from the C7-substituted series. Procurement is recommended as part of a focused library designed to explore the structure-kinase-activity relationship around the indole N1 position.

Fragment-Based and Lead-Like Library Construction for Inflammatory Target Screening

With a molecular weight of 242.3 Da and lead-like physicochemical properties (XLogP3-AA = 2.1, 1 H-bond donor, 1 H-bond acceptor) [1], this compound meets commonly applied fragment and lead-likeness criteria (MW <300, LogP <3). It can be procured as part of a curated screening set for NF-κB pathway targets, given its structural resemblance to the indole carboxamide IKK2 inhibitor chemotype [2], provided that users understand its IKK2 potency has not been validated and it functions as an exploratory probe, not a reference inhibitor.

Structure-Activity Relationship Studies Focused on Indole 2-Position Substitution Effects

The 2-methyl substituent distinguishes this compound from the des-methyl analog (CAS 190663-00-4) [1]. Procurement of both compounds in parallel enables pairwise SAR studies to quantify the contribution of the 2-methyl group to target binding, cellular permeability, and metabolic stability—data that remain absent from the public literature. Such studies would address a specific knowledge gap in the indole carboxamide pharmacophore model and could inform design decisions in lead optimization programs.

Chemical Biology Probe Development Requiring a Structurally Unencumbered Indole N1-Ethyl Scaffold

The compound's relatively simple architecture—an indole core with only a 2-methyl substituent, connected via an ethyl spacer to a minimal cyclopropanecarboxamide—provides multiple synthetic handle positions (indole C3, C5, C6, C7) for further derivatization. For chemical biology groups developing bifunctional probes (e.g., PROTACs, photoaffinity labels, fluorescent conjugates), this scaffold offers a less sterically congested starting point than the 3,5-disubstituted-7-carboxamide series [1], potentially simplifying linker attachment and reducing off-target interactions.

Quote Request

Request a Quote for N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.